1-p-Menthene-8-thiol

Description

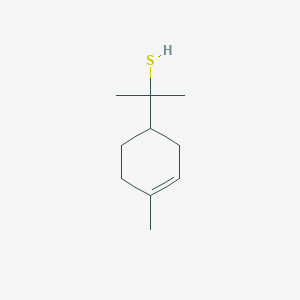

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPCOAKGRYBBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052458 | |

| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with aroma and taste of grapefruit in dilute solution | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

37.00 °C. @ 0.10 mm Hg | |

| Record name | p-Menth-1-ene-8-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, soluble in fat | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.948 (20°) | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

71159-90-5 | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71159-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071159905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanethiol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,4-trimethylcyclohex-3-ene-1-methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-P-MENTHENE-8-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AT54D0N8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Menth-1-ene-8-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the (R)- and (S)-enantiomers of 1-p-menthene-8-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 1-p-menthene-8-thiol, a potent sulfur-containing monoterpenoid renowned for its significant contribution to the aroma of grapefruit. This document details the synthesis, chiral separation, and spectral characterization of these enantiomers. Furthermore, it summarizes their distinct sensory properties and explores the current, albeit limited, understanding of their biological activities. This guide is intended to be a valuable resource for researchers in flavor chemistry, natural products, and drug discovery, providing detailed experimental protocols and collated quantitative data to facilitate further investigation and application of these fascinating chiral molecules.

Introduction

This compound, also known as grapefruit mercaptan, is a naturally occurring volatile organic compound that is a key character-impact odorant in grapefruit juice.[1] Its potent aroma and extremely low odor threshold make it a subject of significant interest in the flavor and fragrance industry. The molecule possesses a chiral center at the C4 position of the cyclohexene (B86901) ring, leading to the existence of two enantiomers: (R)-1-p-menthene-8-thiol and (S)-1-p-menthene-8-thiol. These enantiomers exhibit distinct sensory properties, highlighting the crucial role of stereochemistry in olfaction. The (R)-enantiomer is primarily responsible for the characteristic grapefruit aroma, while the (S)-enantiomer has a weaker, less specific scent.[2] Beyond their organoleptic properties, monoterpene thiols as a class have been noted for potential biological activities, including antioxidant, anticoagulant, antifungal, and antibacterial effects, although specific data for the individual enantiomers of this compound remain scarce.[3] This guide aims to consolidate the available technical information on these enantiomers to support further research and development.

Synthesis and Chiral Separation

The preparation of enantiomerically pure (R)- and (S)-1-p-menthene-8-thiol is crucial for the accurate assessment of their individual properties. While several methods exist for the synthesis of the racemic mixture, enantioselective routes are less commonly detailed in publicly available literature.

Racemic Synthesis of this compound

A common route to racemic this compound involves the conversion of limonene (B3431351), a readily available and inexpensive starting material. One documented pathway proceeds through the epoxidation of limonene, followed by reaction with a sulfur nucleophile and subsequent reduction.[4]

Experimental Protocol: Racemic Synthesis from Limonene Epoxide

-

Epoxidation of Limonene: Limonene is first converted to its 1,2-epoxide. This can be achieved using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control selectivity.

-

Formation of the Thiirane (B1199164): The resulting limonene epoxide is then reacted with thiourea (B124793) in the presence of a base like sodium carbonate. This reaction proceeds via an intermediate isothiouronium salt, which upon heating, forms the corresponding thiirane.[4]

-

Reduction to the Thiol: The final step is the reductive opening of the thiirane ring to yield this compound. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is typically employed for this transformation.[4]

Enantioselective Synthesis

Chiral Separation of Enantiomers

For the separation of the racemic mixture, enantioselective gas chromatography (GC) is the most effective and commonly cited method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.

Experimental Protocol: Enantioselective Gas Chromatography

-

Column: A fused silica (B1680970) capillary column coated with a chiral stationary phase is required. A commonly used phase is a derivative of cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[2]

-

Carrier Gas: Hydrogen is typically used as the carrier gas.[2]

-

Injector and Detector: A splitless or on-column injection is preferred to handle the trace amounts of the analyte. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For enhanced sensitivity and selectivity for sulfur compounds, a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is recommended.[6]

-

Temperature Program: A typical temperature program starts at a lower temperature (e.g., 50-100 °C) and is gradually ramped up to a higher temperature (e.g., 200 °C) to ensure good separation and peak shape.[2]

-

Example Retention Times: Using a heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin based column, the (S)-enantiomer typically elutes before the (R)-enantiomer.[2]

Physicochemical and Spectroscopic Data

Accurate characterization of the (R)- and (S)-enantiomers of this compound is essential for their identification and quality control. The following tables summarize the key physicochemical and spectroscopic data.

General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈S | [7] |

| Molecular Weight | 170.32 g/mol | [7] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 229.4 °C at 760 mmHg | [2] |

| Density | 0.938 g/cm³ | [2] |

| Refractive Index | 1.5 | [2] |

| Solubility | Water: 5.485 mg/L (estimated) | [2] |

Enantiomer-Specific Data

| Property | (R)-1-p-menthene-8-thiol | (S)-1-p-menthene-8-thiol | Reference |

| Odor Description | Characteristic grapefruit | Weaker, less specific, more fruity and less sulfury | [2][9] |

| Odor Threshold (in air) | 9.0 x 10⁻⁵ ng/L | 6.6 x 10⁻⁶ ng/L | [10] |

| Odor Threshold (in water) | 2 x 10⁻⁵ µg/kg | 8 x 10⁻⁵ µg/kg | [9] |

| Specific Rotation ([α]D) | Data not available | Data not available |

Spectroscopic Data

Mass Spectrometry (MS): The mass spectrum of this compound is characterized by its molecular ion peak (M⁺) at m/z 170. Key fragment ions are observed at m/z 136 (loss of H₂S) and 121 (loss of a propyl group).[6] While the molecular ion at m/z 170 can be used for selected ion monitoring (SIM) for quantification, the fragment ions at m/z 121 and 136 are more abundant but less specific as they are common in other terpenes.[6]

Biological Activity

While the primary interest in this compound enantiomers has been in the realm of flavor chemistry, there is a growing interest in the biological activities of monoterpene thiols. As a class, these compounds have been reported to possess antioxidant, anticoagulant, antifungal, and antibacterial properties.[3] However, there is a significant lack of specific quantitative data for the (R)- and (S)-enantiomers of this compound. Further research is needed to determine their specific biological activities, including the determination of minimum inhibitory concentrations (MIC) against various microbial strains and IC₅₀ values in different bioassays.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or molecular mechanisms of action for the (R)- and (S)-enantiomers of this compound, particularly in the context of any potential therapeutic effects. Their primary known biological interaction is with olfactory receptors, leading to the perception of their distinct aromas. The lack of research in other areas presents an opportunity for future investigation.

Logical Relationships and Experimental Workflows

To facilitate a clearer understanding of the processes involved in the study of these enantiomers, the following diagrams, generated using the DOT language, illustrate key workflows.

General Synthesis and Separation Workflow

Caption: A flowchart illustrating the general process from a starting material to the separated enantiomers.

Characterization Workflow

Caption: A parallel workflow for the analytical characterization of the individual enantiomers.

Conclusion and Future Perspectives

The (R)- and (S)-enantiomers of this compound are compounds of significant interest, primarily due to their profound impact on grapefruit aroma and the striking difference in their sensory properties. While methods for their racemic synthesis and chiral separation are established, there is a clear need for more detailed and publicly accessible enantioselective synthesis protocols. Furthermore, a thorough investigation into the biological activities of the individual enantiomers is warranted to explore their potential beyond the flavor and fragrance industry. The collection of comprehensive spectroscopic data, including detailed NMR analysis and specific rotation values, would greatly benefit the scientific community by providing a more complete characterization of these chiral molecules. This guide serves as a foundational resource to encourage and support these future research endeavors.

References

- 1. Grapefruit mercaptan - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN1030449C - Synthesis of 1-p-î©ene-8-thiol - Google Patents [patents.google.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. This compound | C10H18S | CID 6427135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. (S)-(-)-1-p-menthen-8-thiol & (R)-(+)-1-p-menthen-8-thiol [leffingwell.com]

- 10. researchgate.net [researchgate.net]

The Discovery and Analysis of Grapefruit Mercaptan in Citrus Fruits: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Grapefruit mercaptan, chemically known as p-menth-1-ene-8-thiol, is a potent sulfur-containing monoterpenoid that stands as the primary contributor to the characteristic aroma of grapefruit (Citrus paradisi). Its discovery marked a significant advancement in flavor chemistry due to its exceptionally low odor threshold, one of the lowest ever recorded for a naturally occurring compound. This technical guide provides an in-depth overview of the discovery, chemical properties, and analysis of grapefruit mercaptan in citrus fruits. It details comprehensive experimental protocols for its extraction, identification, and quantification, presents a summary of reported concentrations, and visualizes the key experimental workflows and the putative olfactory signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of flavor science, analytical chemistry, and sensory neuroscience.

Introduction

The characteristic and sought-after aroma of grapefruit is largely defined by a single volatile sulfur compound: grapefruit mercaptan, or p-menth-1-ene-8-thiol. First identified as a powerful flavor impact constituent of grapefruit juice in 1982 by Demole, Enggist, and Ohloff, this compound is notable for its incredibly low detection threshold.[1] The (+)-(R) enantiomer, which is the more potent of its stereoisomers, can be detected by the human nose at concentrations as low as 2 x 10⁻⁵ parts per billion (ppb).[1] This is equivalent to detecting a minuscule 2 x 10⁻⁵ milligrams in a metric ton of water.[1]

Grapefruit mercaptan is a monoterpenoid containing a thiol functional group, and it is structurally related to α-terpineol with the hydroxyl group replaced by a sulfhydryl group.[1] Its potent aroma and low concentration in citrus matrices present significant challenges for its extraction and quantification, necessitating highly sensitive and specific analytical methodologies. This guide will delve into the established protocols for its analysis and provide a comprehensive overview of its occurrence in citrus fruits.

Physicochemical Properties of Grapefruit Mercaptan

A summary of the key physicochemical properties of grapefruit mercaptan is presented in the table below.

| Property | Value | Reference |

| Chemical Name | p-Menth-1-ene-8-thiol | |

| Synonyms | Grapefruit mercaptan, Thioterpineol | [1] |

| Molecular Formula | C₁₀H₁₈S | |

| Molecular Weight | 170.31 g/mol | [1] |

| CAS Number | 71159-90-5 (racemate) | [1] |

| Appearance | Colorless liquid | |

| Odor | Potent, characteristic grapefruit aroma | [1] |

| Odor Threshold | 2 x 10⁻⁵ ppb ((+)-(R) enantiomer) | [1] |

| Boiling Point | 58 °C at 0.33 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

Quantitative Data of Grapefruit Mercaptan in Citrus

The concentration of grapefruit mercaptan can vary significantly depending on the citrus variety, ripeness, and processing of the juice. The following table summarizes a range of reported concentrations in grapefruit juice.

| Citrus Variety | Sample Type | Concentration (ng/L) | Analytical Method | Reference |

| White Grapefruit | Hand-squeezed juice | 2.51 (ng/g) | GC-MS | [2] |

| Pink Grapefruit | Canned juice | 19.74 (ng/g) | GC-MS | [2] |

| Grapefruit Juice | Not specified | ~5-100 (ng/g) | GC with sulfur-specific detector | [2] |

Experimental Protocols

The accurate analysis of grapefruit mercaptan requires meticulous sample preparation and highly sensitive analytical instrumentation. Below are detailed methodologies for key experiments.

Extraction of Grapefruit Mercaptan from Juice

This protocol is based on the solvent extraction method described by Goodner and Margaría.[2]

Materials:

-

Grapefruit juice

-

Ethyl acetate (B1210297) (analytical grade)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

To 30 mL of grapefruit juice in a centrifuge tube, add 20 mL of ethyl acetate.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 5000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.

-

Combine the two ethyl acetate extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical GC-MS parameters for the analysis of grapefruit mercaptan.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1-2 µL

-

Carrier Gas: Helium at a constant flow of 1.3 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp to 250°C at 10°C/min

-

Hold at 250°C for 5 minutes

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Single Ion Monitoring (SIM)

-

Monitored Ion (m/z): 170 (molecular ion of grapefruit mercaptan)[2]

-

Dwell Time: 200 ms

Derivatization of Grapefruit Mercaptan for Enhanced Detection

Thiols can be derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).

Materials:

-

Grapefruit mercaptan extract

-

2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution (in acetone)

-

Potassium carbonate solution (aqueous)

Procedure:

-

To the concentrated extract, add an excess of PFBBr solution and potassium carbonate solution.

-

Vortex the mixture and allow it to react at room temperature for 1 hour.

-

Extract the derivatized product with hexane.

-

Wash the hexane layer with water to remove excess reagents.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Analyze the derivatized sample by GC-MS, monitoring for the characteristic ions of the PFB-thiol derivative.

Visualizations

Experimental Workflow for Grapefruit Mercaptan Analysis

The following diagram illustrates the general workflow for the extraction and analysis of grapefruit mercaptan from citrus juice.

Caption: Workflow for the analysis of grapefruit mercaptan.

Putative Olfactory Signaling Pathway for Volatile Sulfur Compounds

The perception of volatile sulfur compounds like grapefruit mercaptan is initiated by their interaction with olfactory receptors in the nasal epithelium. The exact receptor for grapefruit mercaptan in humans has not been definitively identified, but research on related compounds in animal models provides a likely signaling cascade.

Caption: Putative olfactory signaling pathway for grapefruit mercaptan.

Conclusion

The discovery of grapefruit mercaptan has been pivotal in understanding the complex aroma profiles of citrus fruits. Its extremely low odor threshold underscores the importance of trace volatile compounds in sensory perception. The analytical methods detailed in this guide, including solvent extraction, GC-MS, and derivatization techniques, provide a robust framework for the accurate quantification of this potent odorant. Future research may focus on elucidating the specific human olfactory receptors responsible for its detection and further exploring its occurrence in a wider range of citrus varieties and other natural products. This knowledge will be invaluable for the food and fragrance industries, as well as for advancing our understanding of chemosensory science.

References

A Technical Guide to p-Menthane Monoterpenoids: From Biosynthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of p-menthane (B155814) monoterpenoid compounds, a significant class of natural products known for their wide-ranging biological activities. This document delves into their biosynthesis, diverse pharmacological effects, and the experimental methodologies used to evaluate their potential. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate understanding.

Introduction to p-Menthane Monoterpenoids

p-Menthane monoterpenoids are a class of naturally occurring organic compounds characterized by a C10 isoprenoid structure built on a p-menthane backbone (1-methyl-4-isopropyl cyclohexane).[1] Prominent examples such as menthol (B31143), limonene (B3431351), carvone, and α-terpineol are major constituents of essential oils from plants in genera like Mentha (mint), Citrus, and Eucalyptus.[2][3] These volatile compounds are not only responsible for the characteristic fragrances of these plants but also possess a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][4][5] Their therapeutic potential has made them a focal point in drug discovery and development.

Biosynthesis of p-Menthane Monoterpenoids

The biosynthesis of p-menthane monoterpenoids in plants originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids.[6][7] This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). The condensation of these units forms geranyl diphosphate (GDP), the universal precursor for all monoterpenes.

The cyclization of GDP, catalyzed by specific monoterpene synthases, is the committed step in the formation of the p-menthane skeleton. For instance, limonene synthase cyclizes GDP to form limonene, a key branch-point intermediate.[7][8] Subsequent enzymatic modifications, such as hydroxylations, reductions, and isomerizations by enzymes like cytochrome P450 monooxygenases and reductases, lead to the vast diversity of p-menthane derivatives, including menthol and carvone.[8]

Pharmacological Activities and Mechanisms of Action

p-Menthane derivatives exhibit a broad array of biological activities, making them promising candidates for therapeutic development.

Anticancer and Cytotoxic Activity

Several p-menthane monoterpenoids have demonstrated significant antitumor effects.[9] Limonene and its metabolite perillyl alcohol are well-studied for their antiproliferative properties. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), impairment of the cell cycle, generation of reactive oxygen species (ROS), and induction of autophagy.[9] For example, β-pinene has been shown to induce morphological changes in cancer cells consistent with apoptosis, such as membrane blebbing and cell shrinkage.[9]

Table 1: Cytotoxic Activity of Selected p-Menthane Monoterpenoids

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one | HL-60 (Leukemia) | IC₅₀ | 7.1 µM | [4] |

| N-menthyl-1,2-benzisoselenazol-3(2H)-one | MCF-7 (Breast Cancer) | IC₅₀ | >10 µM | [10] |

| Perillyl Alcohol | A549 (Lung Cancer) | IC₅₀ | Varies | [9] |

| Perillyl Alcohol | HepG2 (Liver Cancer) | IC₅₀ | Varies |[9] |

Antimicrobial and Antifungal Activity

p-Menthane monoterpenoids are widely recognized for their antimicrobial properties against a range of pathogens.[11] Compounds like thymol, carvacrol, and α-terpineol exhibit potent antibacterial and antifungal effects.[10][12] Their primary mechanism involves disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[11] They can also interfere with quorum sensing and inhibit efflux pumps, which are bacterial mechanisms for communication and resistance, respectively.[11]

Table 2: Antimicrobial Activity of Selected p-Menthane Monoterpenoids

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Thymol | Gram-positive bacteria | MIC | Varies | [10] |

| Thymol | Gram-negative bacteria | MIC | Varies | [10] |

| Carvone | Candida albicans | MIC | Varies | [12] |

| α-Terpineol | Various fungi | MIC | Varies |[12] |

Neuropharmacological and Analgesic Activity

(-)-Menthol is the most well-characterized p-menthane monoterpenoid for its neuropharmacological effects. Its cooling sensation is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the "Cold and Menthol Receptor 1".[6][7] Additionally, it exhibits analgesic properties through its interaction with κ-opioid receptors.[2][6]

Key Experimental Protocols

The evaluation of p-menthane monoterpenoids requires robust and standardized experimental protocols. Below are methodologies for assessing key biological activities.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the p-menthane monoterpenoid compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

References

- 1. Showing Compound p-Menthane (FDB006180) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Structural diversity and biosynthesis of plant derived <i>p</i>-menthane monoterpenes - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. sibran.ru [sibran.ru]

The Enigmatic Essence: A Technical Guide to Thioterpineol in Grapefruit Juice

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, chemical analysis, biosynthesis, and sensory perception of thioterpineol, a pivotal flavor compound in grapefruit juice. With an exceptionally low odor threshold, this sulfur-containing monoterpenoid is a subject of significant interest in flavor chemistry, analytical science, and sensory research. This document provides a comprehensive overview of the current scientific understanding, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways to serve as a valuable resource for professionals in the field.

Natural Occurrence and Sensory Impact of Thioterpineol

1-p-menthene-8-thiol, commonly known as thioterpineol or grapefruit mercaptan, is a potent, character-donating constituent of grapefruit juice, primarily responsible for its characteristic aroma.[1] It is present at extremely low concentrations, typically at the parts-per-billion (ppb) level or below.[2] The sensory impact of thioterpineol is profound; when highly diluted, it imparts a genuine and unmistakable aroma of fresh grapefruit juice. However, at higher concentrations, it can be perceived as sulfurous.

The characteristic grapefruit aroma is primarily attributed to the (+)-(R)-enantiomer of thioterpineol.[3] This enantiomer possesses an incredibly low odor detection threshold, reported to be as low as 2 x 10⁻⁵ ppb in water, making it one of the most potent naturally occurring flavor compounds known.[3]

Quantitative Data on Thioterpineol in Grapefruit Juice

The concentration of thioterpineol in grapefruit juice can vary depending on the variety (e.g., white, pink, red) and processing methods. While comprehensive comparative data remains the subject of ongoing research, available studies provide some insights into its concentration. A general range of approximately 5 to 100 ng/g has been observed in grapefruit juice.[4] One study reported a concentration of 2.51 ng/g in a not-from-concentrate (NFC) white grapefruit juice, with a higher concentration noted in a canned pink grapefruit juice, though the specific value was not provided.[4] For context, the concentration of another important grapefruit aroma compound, rotundone, has been quantified at 29.6 ng/kg in white grapefruit juice and 49.8 ng/kg in pink grapefruit juice.[5]

| Grapefruit Juice Variety | Thioterpineol Concentration (ng/g) | Reference |

| White (Not-From-Concentrate) | 2.51 | [4] |

| Pink (Canned) | > 2.51 (exact value not specified) | [4] |

| General Range | 5 - 100 | [4] |

Table 1: Reported Concentrations of Thioterpineol in Grapefruit Juice. This table summarizes the available quantitative data for thioterpineol concentration in different types of grapefruit juice.

Experimental Protocols for the Analysis of Thioterpineol

The accurate quantification of the highly volatile and low-concentration thioterpineol in a complex matrix like grapefruit juice requires sensitive and specific analytical methods. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or sulfur-specific detectors such as a flame photometric detector (FPD), pulsed flame photometric detector (PFPD), or sulfur chemiluminescence detector (SCD) are the most common techniques employed.[4] Solid-phase microextraction (SPME) is a widely used sample preparation method for the extraction and concentration of volatile and semi-volatile compounds from the juice.

Detailed Methodology for SPME-GC-MS Analysis

This protocol is a composite of methodologies reported in the literature for the analysis of volatile sulfur compounds in citrus juices.

Objective: To extract, identify, and quantify thioterpineol in grapefruit juice using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

-

Grapefruit juice sample

-

Sodium chloride (NaCl)

-

Thioterpineol analytical standard

-

Internal standard (e.g., deuterated thioterpineol or a compound with similar chemical properties)

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Pipette a defined volume of grapefruit juice (e.g., 5 mL) into a 20 mL headspace vial.

-

Add a precise amount of internal standard to the vial.

-

Saturate the sample with NaCl (approximately 1.5 g) to increase the volatility of the analytes by the salting-out effect.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler or water bath.

-

Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.

-

-

GC-MS Analysis:

-

After extraction, immediately desorb the SPME fiber in the heated injection port of the GC (e.g., at 250°C for 5 minutes in splitless mode).

-

Gas Chromatography Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z range (e.g., 35-350 amu).

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

-

-

-

Quantification:

-

Identify thioterpineol based on its retention time and mass spectrum by comparison with the analytical standard.

-

Quantify the concentration of thioterpineol by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard at different concentrations.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 1-p-Menthene-8-thiol

Abstract: this compound, also known as grapefruit mercaptan, is a potent, sulfur-containing monoterpenoid that is a key aroma constituent in grapefruit juice and other citrus fruits.[1][2] Its exceptionally low odor threshold makes it one of the most powerful flavor compounds found in nature.[2] This document provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and analysis, and safety information for this compound, intended for an audience of researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sulfurous odor that, upon high dilution, imparts the distinct aroma and taste of grapefruit.[1][3][4] It is a chiral molecule, and its enantiomers exhibit different sensory properties.[3] The (R)-enantiomer is noted for its significant contribution to the natural grapefruit scent, while the (S)-enantiomer has a weaker, less specific odor.[3]

The fundamental physicochemical data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol |

| Synonyms | Grapefruit mercaptan, Thioterpineol, FEMA 3700 |

| CAS Number | 71159-90-5 |

| Molecular Formula | C₁₀H₁₈S |

| Molecular Weight | 170.32 g/mol [4] |

| Appearance | Colorless liquid[1][3] |

| Boiling Point | 229.4 °C at 760 mmHg[1][3] |

| Density | 0.938 g/cm³[1][3][5] |

| Vapor Pressure | 0.105 mmHg at 25°C[1] |

| Solubility in Water | 5.485 mg/L at 25 °C (estimated)[3][6] |

| Refractive Index | 1.5[1][3] |

| Flash Point | 90.7 °C[1] |

| LogP (o/w) | 3.44 (calculated)[1] |

| pKa | 11.12 ± 0.10 (Predicted)[1] |

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves the reduction of a thiirane (B1199164) precursor, which is itself derived from an epoxide intermediate.[7] This multi-step process provides a reliable route to obtain the target thiol.

Detailed Methodology:

-

Epoxide to Thiirane Conversion: An oxirane precursor, such as one derived from limonene, is reacted with thiourea (B124793) followed by treatment with a base (e.g., Na₂CO₃) in a sequential reflux process. This converts the epoxide ring into a thiirane (episulfide) ring.[7]

-

Thiirane Reduction: The resulting thiirane is then reduced to yield the desired thiol. A suspension of a reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), is prepared in a dry solvent like Tetrahydrofuran (THF) under an inert nitrogen atmosphere.[8]

-

Reaction Execution: The thiirane compound, dissolved in THF, is added to the boiling suspension of LiAlH₄.[8] The mixture is refluxed for approximately one hour to ensure the complete reduction of the thiirane.[8]

-

Work-up and Purification: After cooling the reaction mixture to 0°C, the excess LiAlH₄ is carefully quenched by the addition of water. The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether. The combined organic phases are washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by evaporation.[8]

-

Final Distillation: The crude residue is purified by fractional distillation under reduced pressure (e.g., 40° C at 0.133 Pa) to yield pure this compound.[8]

Analytical Quantification in Grapefruit Juice by GC-MS

Due to its extremely low concentration in natural sources, sensitive analytical methods are required for the detection and quantification of this compound. While sulfur-specific detectors like Flame Photometric Detectors (FPD) or Sulfur Chemiluminescence Detectors (SCD) are effective, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable and more commonly available alternative.[9][10]

Detailed Methodology:

-

Sample Preparation and Extraction: A measured volume of grapefruit juice (e.g., 30 mL) is extracted multiple times with an organic solvent like ethyl acetate.[9]

-

Centrifugation: The mixture is centrifuged at low temperature (e.g., 2°C) to separate the organic layer from the aqueous juice components.[9]

-

Drying and Concentration: The collected organic layer is dried using an anhydrous salt (e.g., calcium chloride). The extract is then concentrated, first using a distillation apparatus and subsequently with a gentle stream of nitrogen gas to a final small volume (e.g., 1.75 mL).[9]

-

GC-MS Analysis: An aliquot of the concentrated sample (e.g., 2 µL) is injected into a GC-MS system.[9]

-

GC Column: A standard non-polar column such as an HP-5 (30 m x 0.25 mm x 0.25 µm) is typically used.[9]

-

Oven Program: The temperature program starts at 50°C, followed by a ramp of 10°C/min up to 250°C.[9]

-

MS Detection: The mass spectrometer is operated in Single Ion Monitoring (SIM) mode, targeting the molecular ion of this compound (m/z 170). While other fragments like m/z 121 and 136 are more abundant, they are common to many terpenes and less specific.[9]

-

-

Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[9]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under most regulations.[11] However, standard laboratory safety precautions should always be observed.

-

Handling: Work in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[5] Avoid contact with skin and eyes and prevent the formation of aerosols.[5]

-

First Aid: In case of inhalation, move the individual to fresh air.[5][12] If skin contact occurs, wash the affected area with soap and water.[5] For eye contact, rinse thoroughly with pure water for at least 15 minutes.[5] If ingested, rinse the mouth with water and do not induce vomiting.[5] In all cases of significant exposure or if symptoms persist, consult a doctor.[5][12]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus if necessary.[5]

-

Disposal: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or sewer systems.[5]

References

- 1. This compound|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C10H18S | CID 6427135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. grapefruit mercaptan [flavscents.com]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. axxence.de [axxence.de]

- 12. prod.adv-bio.com [prod.adv-bio.com]

Spectroscopic Characterization of 1-p-Menthene-8-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 1-p-menthene-8-thiol, a key aroma compound found in grapefruit and a molecule of interest in flavor chemistry and potentially in drug development due to its reactive thiol group. This document compiles nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The data presented here is based on findings from studies on the synthesis and characterization of monoterpenoid mercaptans.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.38 | br s | 1H | H-2 |

| 2.11 - 1.85 | m | 4H | H-3, H-6 |

| 1.78 | m | 1H | H-4 |

| 1.66 | s | 3H | H-7 (CH₃) |

| 1.45 | m | 1H | H-5a |

| 1.32 | s | 6H | H-9, H-10 (2xCH₃) |

| 1.22 | m | 1H | H-5e |

| 1.15 | s | 1H | SH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 133.8 | C-1 |

| 120.5 | C-2 |

| 48.8 | C-8 |

| 41.2 | C-4 |

| 31.0 | C-3 |

| 27.5 | C-6 |

| 26.8 | C-5 |

| 26.2 | C-9, C-10 (2xCH₃) |

| 23.4 | C-7 (CH₃) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern useful for its identification, particularly in complex mixtures when coupled with gas chromatography (GC).

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 170 | Moderate | [M]⁺ (Molecular ion) |

| 136 | High | [M - H₂S]⁺ |

| 121 | High | [M - H₂S - CH₃]⁺ |

| 93 | Moderate | [C₇H₉]⁺ (Tropylium-like ion) |

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3015 | Medium | =C-H stretch (alkene) |

| 2965 - 2850 | Strong | C-H stretch (alkane) |

| ~ 2570 | Weak | S-H stretch (thiol) |

| ~ 1675 | Medium | C=C stretch (alkene) |

| ~ 1450 | Medium | C-H bend (alkane) |

| ~ 1375 | Medium | C-H bend (gem-dimethyl) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector temperature: 250 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Transfer line temperature: 280 °C.

-

Detector: Quadrupole or ion trap mass analyzer.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples, a small drop of neat this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the spectrum can be recorded in a solution cell.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and a simplified representation of its synthesis.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: A simplified reaction pathway for the synthesis of this compound.

Synthesis of 1-p-Menthene-8-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-p-Menthene-8-thiol, also known as grapefruit mercaptan, is a potent, naturally occurring monoterpenoid thiol primarily responsible for the characteristic aroma of grapefruit.[1] Its extremely low odor threshold makes it a significant compound in the flavor and fragrance industries.[2][3][4] This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of a key synthetic route. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis of complex flavor and fragrance compounds.

Introduction

This compound (C₁₀H₁₈S) is a sulfur-containing monoterpenoid that exists as two enantiomers, with the (R)-enantiomer being the more potent contributor to the grapefruit aroma.[5] While it can be extracted from natural sources like grapefruit juice, the synthetic routes are more common for commercial production in the perfume and food industries.[5][6] This guide will focus on the chemical synthesis of this impactful flavor compound.

Synthesis Pathways

Several synthetic routes to this compound have been developed, primarily starting from limonene (B3431351) or its derivatives. The key strategies involve the introduction of a thiol group at the C-8 position of the p-menthene skeleton.

Pathway A: From Limonene via Epoxidation and Thiirane (B1199164) Formation

A common and effective method for the synthesis of this compound involves a multi-step process starting from limonene. This pathway proceeds through the formation of an epoxide, followed by conversion to a thiirane, and subsequent reduction to the desired thiol.

Logical Flow of Pathway A:

Caption: Key stages in the synthesis of this compound from Limonene.

A described method involves the reduction of the corresponding thiirane with lithium aluminum hydride (LiAlH₄) to yield this compound.[6] Another approach to the thiirane involves reacting the epoxide with thiourea (B124793) and sodium carbonate.[6]

Pathway B: From Halogenated α-Terpineol

An alternative patented method utilizes halogenated α-terpineol as the starting material. This process involves the reaction with thiourea followed by alkaline hydrolysis.

Experimental Workflow for Pathway B:

Caption: Workflow for the synthesis from halogenated α-terpineol.

Pathway C: Direct Thiolation of Limonene

The direct addition of hydrogen sulfide (B99878) (H₂S) to limonene has been explored. However, this method, often catalyzed by Lewis acids like aluminum chloride (AlCl₃), typically results in low yields and a mixture of products due to a lack of regioselectivity and skeletal rearrangements.[6][7] A Japanese patent also describes a direct synthesis from limonene and H₂S, but it requires harsh reaction conditions and presents difficulties in product separation.[8]

Experimental Protocols

Protocol for Pathway A: Reduction of a Thiirane Precursor

This protocol is based on a described method for the final reduction step.[9]

-

Setup: To a stirred, boiling suspension of lithium aluminum hydride (LiAlH₄) (72 mg, 1.9 mmol) in 3 ml of tetrahydrofuran (B95107) (THF), add a solution of the thiirane precursor (0.637 g, 3.8 mmol) in 12 ml of THF under a nitrogen atmosphere.

-

Reaction: Reflux the reaction mixture for an additional hour.

-

Quenching: Cool the mixture to 0°C and cautiously add water to decompose the excess LiAlH₄.

-

Extraction: Extract the aqueous mixture three times with diethyl ether.

-

Washing and Drying: Wash the combined organic phases three times with water, then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: Evaporate the solvent and fractionally distill the crude residue to obtain the final product.

Protocol for Pathway B: From Halogenated α-Terpineol and Thiourea

This protocol is adapted from a Chinese patent.[8]

-

Reaction Mixture Preparation: In a 100 ml three-necked flask, add 7.6 g (0.1 mol) of thiourea and 35 ml of 95% ethanol. Heat the mixture until the thiourea is completely dissolved.

-

Addition of Starting Material: Add 17.4 g (0.1 mol) of halogenated α-terpineol dropwise in batches.

-

Reaction: Maintain the reaction temperature between 30-80°C for 1-6 hours.

-

Solvent Removal: Evaporate the ethanol from the reaction mixture.

-

Hydrolysis: Add an excess of 10% aqueous sodium hydroxide (B78521) (NaOH) solution and reflux the mixture for 1-3 hours under a nitrogen atmosphere.

-

Workup: Separate the organic layer. Wash and dry the organic layer.

-

Purification: Purify the product by vacuum distillation, collecting the fraction at 70-72°C / 1 mmHg.

Quantitative Data

The following table summarizes the reported yields for the different synthesis pathways.

| Pathway | Starting Material(s) | Key Reagents | Reported Yield | Reference |

| A | Thiirane Precursor | LiAlH₄, THF | 69% | [9] |

| B | Halogenated α-Terpineol, Thiourea | Ethanol, NaOH | 50% | [8] |

| C | Limonene, H₂S | AlCl₃ | Low | [6][7] |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The route involving the reduction of a thiirane intermediate appears to offer a good yield, although it is a multi-step process. The method starting from halogenated α-terpineol provides a moderate yield in a two-step, one-pot procedure. Direct thiolation of limonene is generally less efficient due to poor selectivity. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process. This guide provides a foundational understanding of the key synthetic strategies for this important flavor compound.

References

- 1. Grapefruit mercaptan - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Menthene-8-thiol | 71159-90-5 [chemicalbook.com]

- 5. ScenTree - Grapefruit Mercaptan (CAS N° 71159-90-5) [scentree.co]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1030449C - Synthesis of 1-p-î©ene-8-thiol - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

The Pivotal Role of 1-p-Menthene-8-thiol as a Key Food Odorant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-p-Menthene-8-thiol, a sulfur-containing monoterpenoid, is a potent aroma compound that plays a crucial role in the characteristic scent of various fruits, most notably grapefruit. Its exceptionally low odor threshold makes it a significant contributor to food flavor profiles even at trace concentrations. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, sensory characteristics, and analytical methodologies for this compound. Furthermore, it delves into the experimental protocols for its sensory analysis and discusses the known olfactory signaling pathways involved in its perception. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of flavor chemistry, sensory science, and olfactory research.

Introduction

Volatile sulfur compounds are renowned for their potent and often decisive impact on the aroma of foods and beverages. Among these, this compound [CAS 71159-90-5], also known as grapefruit mercaptan, stands out as one of the most powerful flavor-impact compounds ever discovered in nature.[1] It is the chemical constituent primarily responsible for the characteristic aroma of grapefruit and is perceptible to the human nose at exceptionally low concentrations.[2] Understanding the chemical, sensory, and physiological aspects of this key food odorant is essential for food quality control, flavor creation, and for researchers studying the mechanisms of olfaction.

Chemical and Physical Properties

This compound is a monoterpenoid containing a thiol functional group.[2] At high concentrations, it possesses a sulfurous and acrid odor, but when highly diluted, it exhibits the distinct and pleasant aroma of fresh grapefruit juice.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈S | [3] |

| Molecular Weight | 170.32 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 229.4 °C at 760 mmHg | [3] |

| Flash Point | 90.7 °C | [3] |

| Density | 0.938 g/cm³ | [3] |

Natural Occurrence and Sensory Characteristics

This compound is a key character-donating constituent of grapefruit juice, where it is present at the parts-per-billion (ppb) level or even lower.[1][4] It has also been identified in other fruits such as guava and in beverages like certain wines.[5]

The sensory properties of this compound are remarkable due to its extremely low odor detection threshold. The perception of its aroma is also dependent on its stereochemistry, with the (+)-(R)-enantiomer being primarily responsible for the characteristic grapefruit aroma.[2]

Table 2: Sensory Thresholds and Concentration of this compound

| Parameter | Value | Reference(s) |

| Odor Threshold in Water | 0.1 ng/L (0.1 ppt) | [6] |

| Odor Threshold in Air ((R)-enantiomer) | 9.0 x 10⁻⁵ ng/L | [7] |

| Odor Threshold in Air ((S)-enantiomer) | 6.6 x 10⁻⁶ ng/L | [7] |

| Concentration in Grapefruit Juice | ~5-100 ng/g (ppb) | [6][8] |

| Aroma Description (diluted) | Grapefruit, citrus, juicy | [1][9] |

| Taste Description (0.01 ppm) | Bitter, waxy, citrus, grapefruit | [9] |

Experimental Protocols

The analysis of this compound is challenging due to its high reactivity, volatility, and trace concentrations in complex food matrices.[10][11]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantification of this compound in grapefruit juice using a standard laboratory GC-MS system, which has been shown to be as effective as more specialized sulfur-specific detectors.[6][12]

Methodology:

-

Sample Preparation:

-

Use a minimal sample volume of approximately 30 mL of grapefruit juice.[6]

-

Perform an ethyl acetate (B1210297) extraction of the juice.

-

-

GC-MS Analysis:

-

Injector: Splitless mode.

-

Column: A suitable capillary column for volatile compound analysis (e.g., DB-5 or equivalent).

-

Oven Temperature Program: An appropriate temperature gradient to separate the target analyte from other matrix components.

-

Mass Spectrometer (MS) Conditions:

-

Operate in Single Ion Monitoring (SIM) mode.

-

Monitor the molecular ion m/z 170, as it is specific to p-menthene-8-thiol, avoiding more abundant but less specific terpene fragment ions like m/z 121 and 136.[6]

-

Set a dwell time of 200 ms.

-

-

-

Quantification:

Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.[13][14][15] AEDA is used to determine the odor potency of these compounds.[10][16][17]

Methodology:

-

Aroma Extract Preparation:

-

Extract the volatile compounds from a larger volume of grapefruit juice (e.g., 1-5 L) using a suitable solvent like diethyl ether or dichloromethane.[6]

-

Carefully concentrate the extract to a small volume.

-

-

Aroma Extract Dilution Analysis (AEDA):

-

Create a series of stepwise dilutions of the concentrated aroma extract with an odorless solvent.[10]

-

Analyze each dilution by GC-O.

-

-

Gas Chromatography-Olfactometry (GC-O):

-

The effluent from the GC column is split between a conventional detector (e.g., FID or MS) and a sniffing port where a trained panelist assesses the odor.[13]

-

Panelists record the retention time, duration, and a descriptor for each detected odor.

-

The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it is still perceivable. A higher FD factor indicates a more potent odorant.

-

Olfactory Signaling Pathway

The perception of thiols is initiated by their interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons.[18][19][20]

While the specific receptor for this compound is still under investigation, research on structurally similar thiols provides significant insights. The human olfactory receptor OR2M3 has been identified as being narrowly tuned to the key food odorant 3-mercapto-2-methylpentan-1-ol, and its activation is significantly potentiated by the presence of copper ions.[1][12][21] Another study suggests that OR2M2 is activated by this compound.[5] It is hypothesized that transition metals like copper play a crucial role in the sensitive detection of thiols by forming a complex with the odorant within the receptor's binding pocket.[4][18]

Upon binding of the odorant-metal complex to the receptor, a conformational change is induced, activating an intracellular G-protein (Gα-olf). This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions. This depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.[18][19]

Logical Workflow for Identification and Characterization

The process of identifying and characterizing a key food odorant like this compound involves a multi-step approach combining analytical chemistry and sensory science.

Conclusion

This compound is a quintessential example of a key food odorant, where its presence, even at infinitesimal concentrations, profoundly shapes the sensory identity of a product. Its study provides a fascinating intersection of organic chemistry, analytical science, and neurobiology. The methodologies outlined in this guide offer a robust framework for the continued investigation of this and other potent aroma compounds. For drug development professionals, the specific interaction of this thiol with olfactory receptors, potentially mediated by metal ions, presents an interesting model for understanding ligand-receptor binding and signaling in GPCRs, a critical family of drug targets. Further research into the specific olfactory receptors and the nuances of the signaling pathway will undoubtedly deepen our understanding of the molecular basis of smell.

References

- 1. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spkx.net.cn [spkx.net.cn]

- 3. Effects of Varying the Color, Aroma, Bitter, and Sweet Levels of a Grapefruit-Like Model Beverage on the Sensory Properties and Liking of the Consumer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. " Bovine olfactory cilia preparation: thiol-modulated odorant-sensitive" by D Lazard, Y Barak et al. [mouseion.jax.org]

- 10. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Aroma extract dilution analysis [bio-protocol.org]

- 17. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide: Toxicological and Safety Data of 1-p-Menthene-8-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-Menthene-8-thiol (CAS No. 71159-90-5), also known as grapefruit mercaptan, is a sulfur-containing monoterpenoid naturally present in grapefruit and is a key contributor to its characteristic aroma. It is utilized as a flavoring agent in the food industry. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, with a focus on quantitative data, experimental methodologies, and relevant metabolic pathways.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The available data indicate a low order of toxicity. Quantitative data from key studies are summarized in the tables below.

Table 1: Acute Toxicity

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | > 6000 mg/kg bw | (Mondino & Peano, 1982) as cited in JECFA, 2000[1] |

Table 2: Genotoxicity

At the time of the last comprehensive evaluation by JECFA, no specific genotoxicity studies on this compound were available. The safety assessment was based on its classification as a simple thiol, which is not expected to be genotoxic.

Table 3: Repeated-Dose Toxicity

No specific repeated-dose toxicity studies were available for this compound at the time of the JECFA evaluation. The safety assessment was based on the metabolic fate of the substance and the low estimated daily intake.

Table 4: Skin Irritation and Sensitization

No specific data on skin irritation or sensitization for this compound were found in the reviewed literature.

Metabolic Fate

The metabolic pathway of this compound is anticipated to follow that of other simple aliphatic and aromatic thiols.

As depicted in the diagram, after ingestion, this compound is expected to undergo S-methylation to form the corresponding methyl thioether. This can then be oxidized to the sulfoxide and sulfone. Alternatively, the thiol group can be directly conjugated with glucuronic acid. These more water-soluble metabolites are then readily excreted in the urine.[1]

Experimental Protocols

Detailed experimental protocols for the cited studies are summarized below based on the information available in the JECFA evaluation.

Acute Oral Toxicity Study (Mondino & Peano, 1982)

The JECFA evaluation refers to this study as the basis for the LD50 value. While the full original study report is not publicly available, the JECFA monograph provides a summary of the protocol.

References

Methodological & Application

Application Notes and Protocols: 1-p-Menthene-8-thiol and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. Monoterpenes, such as those derived from the p-menthane (B155814) scaffold, represent a valuable class of naturally occurring chiral molecules that can be elaborated into effective chiral auxiliaries. While 1-p-menthene-8-thiol is recognized as a potential chiral auxiliary, detailed applications in asymmetric synthesis are not extensively documented in peer-reviewed literature. However, the closely related p-menthane derivative, (-)-8-phenylmenthol (B56881), has been successfully employed to achieve high levels of stereocontrol in various asymmetric transformations.

This document provides detailed application notes and protocols for the use of a p-menthane-based chiral auxiliary, using the well-documented efficacy of (-)-8-phenylmenthol in diastereoselective conjugate addition reactions as a representative example. These protocols and data offer a valuable blueprint for researchers interested in exploring the potential of this compound and other related structures in asymmetric synthesis.

Application Note: Diastereoselective Conjugate Addition to α,β-Unsaturated Esters

The use of (-)-8-phenylmenthol as a chiral auxiliary has proven highly effective in directing the conjugate addition of nucleophiles to α,β-unsaturated esters. The bulky 8-phenylmenthyl group provides a well-defined chiral environment, effectively shielding one face of the enoate system and leading to high diastereoselectivity in the formation of the carbon-nucleophile bond.